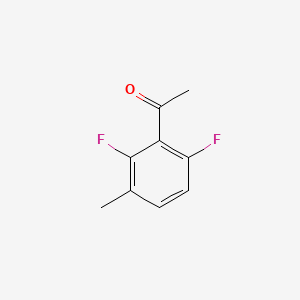

2',6'-Difluoro-3'-methylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6'-Difluoro-3'-methylacetophenone, also known as 3-methyl-2,6-difluorophenyl acetone, is an organic compound with the chemical formula C9H7F2O. It is a colorless solid that is used as a reagent in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.

Scientific Research Applications

Chemical Reactions and Mechanisms

Keto-Enol Isomerization and Ion Chemistry

Studies have explored the thermal dissociation of substituted acetophenone molecular ions, including 2'-methylacetophenone, under the influence of infrared radiation. This research provides insights into the isomerization processes and charge-transfer reactions of these molecular ions, contributing to a better understanding of their structural and chemical properties (Giroldo & Riveros, 2002).

C-C Bond Formation via Aryl C-N Bond Cleavage

A study detailed a ruthenium-catalyzed reaction that involves the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This process highlights a method for phenylation product synthesis via aryl C-N bond cleavage, demonstrating the utility of substituted acetophenones in complex organic synthesis (Ueno, Chatani, & Kakiuchi, 2007).

Steric Inhibition of Resonance in Methylacetophenone

Another investigation provided direct experimental proof of the nonplanar conformation of 2-methylacetophenone, challenging previous assumptions about steric inhibition of resonance in this molecule. This study utilized ab initio calculations and electron diffraction analysis to elucidate the molecule's structure and conformations, contributing to the understanding of its reactivity and properties (Hnyk et al., 2010).

Photoreactive Properties

Photorelease of HCl and Photoenolization

Research on the photorelease of HCl from methylphenacyl chloride derivatives, including studies on dimethylphenacyl chloride, has elucidated the mechanisms of heterolytic elimination and photoenol formation. These studies provide valuable information on the photoreactive properties of these compounds, which can be applied in the development of photolabile protecting groups and photochemical transformations (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

UFLC Determination in Eugenia caryophyllata

The development of ultra-fast liquid chromatography (UFLC) methods for determining certain methylacetophenone derivatives in natural products showcases the compound's relevance in analytical chemistry. This approach emphasizes the importance of methylacetophenone derivatives as chemical markers for quality control and evaluation of natural products (Shi-zhong, 2011).

properties

IUPAC Name |

1-(2,6-difluoro-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSXKYBXBXVYJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378900 |

Source

|

| Record name | 2',6'-difluoro-3'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261763-31-9 |

Source

|

| Record name | 1-(2,6-Difluoro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-difluoro-3'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)

![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)